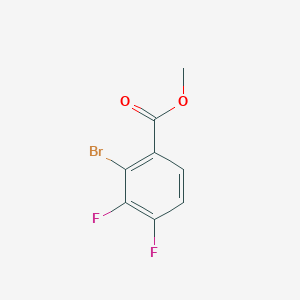

Methyl 2-bromo-3,4-difluorobenzoate

CAS No.: 1805523-36-7

Cat. No.: VC2731946

Molecular Formula: C8H5BrF2O2

Molecular Weight: 251.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805523-36-7 |

|---|---|

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 251.02 g/mol |

| IUPAC Name | methyl 2-bromo-3,4-difluorobenzoate |

| Standard InChI | InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 |

| Standard InChI Key | VZZHRHDBHLFPBY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)Br |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)F)F)Br |

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-bromo-3,4-difluorobenzoate (C₈H₅BrF₂O₂) belongs to the class of halogenated benzoates, characterized by a benzene ring bearing multiple halogen substituents. The molecular structure features a bromine atom at position 2 and fluorine atoms at positions 3 and 4 of the benzene ring, along with a methyl ester group . This specific arrangement of substituents creates a unique electronic distribution across the molecule, influencing its reactivity patterns and potential applications in chemical synthesis. The presence of electronegative fluorine atoms adjacent to the bromine creates an electron-deficient region that can facilitate various synthetic transformations. The structural configuration of this compound contributes significantly to its chemical behavior, particularly in reactions involving nucleophilic substitution and coupling processes.

Physical Properties

Methyl 2-bromo-3,4-difluorobenzoate possesses distinct physical properties that are relevant to its handling, storage, and application in laboratory settings. With a molecular weight of 251.02 g/mol, this compound exists as a stable organic substance under standard laboratory conditions . The exact mass of this compound has been determined to be 249.94410 Da through precise analytical methods . The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 2.7, indicating its potential to cross biological membranes and interact with lipophilic domains of biomolecules . This property is particularly relevant when considering the compound's potential applications in pharmaceutical research and biological studies.

Table 1: Physical Properties of Methyl 2-bromo-3,4-difluorobenzoate

Chemical Properties

The chemical properties of Methyl 2-bromo-3,4-difluorobenzoate are significantly influenced by the presence of halogen substituents on the aromatic ring. The compound contains no hydrogen bond donors but features four hydrogen bond acceptor sites, which influences its interaction patterns with other molecules . The presence of two rotatable bonds contributes to the conformational flexibility of this compound, potentially affecting its binding properties in biological systems or catalytic environments . The bromine atom at position 2 serves as an excellent leaving group, facilitating various substitution reactions including cross-coupling transformations that are valuable in organic synthesis. The fluorine atoms at positions 3 and 4 contribute to the electron-deficient character of the aromatic ring, enhancing the electrophilicity of certain positions and influencing regioselectivity in reactions.

Applications

Role in Organic Synthesis

Methyl 2-bromo-3,4-difluorobenzoate serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecular structures. The bromine atom at position 2 makes this compound an excellent substrate for various cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, which are widely used in constructing carbon-carbon bonds in pharmaceutical and materials chemistry. The presence of the methyl ester group provides an additional functional handle that can be transformed into other functional groups through standard organic transformations such as reduction, hydrolysis, or amidation. The difluoroaromatic motif is a common structural element in many bioactive compounds, making this molecule a useful building block for medicinal chemistry applications. The strategic positioning of the bromine atom ortho to the ester group also enables directed metallation chemistry, further expanding the synthetic utility of this compound.

Pharmaceutical Applications

The unique structural features of Methyl 2-bromo-3,4-difluorobenzoate make it particularly valuable in pharmaceutical research and development contexts . The compound can serve as a key intermediate in the synthesis of potential drug candidates, especially those targeting specific enzyme inhibition or receptor binding interactions. Halogenated aromatic compounds frequently appear in pharmaceutical agents due to their ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties that affect target binding. The difluoroaromatic motif is found in numerous approved drugs and clinical candidates, highlighting the relevance of compounds like Methyl 2-bromo-3,4-difluorobenzoate in medicinal chemistry. The presence of the bromine atom allows for late-stage diversification through cross-coupling chemistry, enabling the efficient creation of focused compound libraries for structure-activity relationship studies.

Research Applications

Beyond its utility in synthetic chemistry, Methyl 2-bromo-3,4-difluorobenzoate has applications in broader scientific research contexts. The compound can be employed in studies investigating reaction mechanisms, particularly those involving halogenated aromatic systems. Researchers may use this compound as a model substrate to develop new synthetic methodologies or to explore structure-reactivity relationships in various chemical transformations. The well-defined structure and relative stability of this compound make it useful for standardization and calibration purposes in analytical chemistry. Additionally, the unique electronic properties conferred by the halogen substituents make this compound interesting for studies investigating non-covalent interactions such as halogen bonding, which has gained significant attention in supramolecular chemistry and crystal engineering in recent years.

Biochemical Properties

Reaction Mechanisms

The biochemical behavior of Methyl 2-bromo-3,4-difluorobenzoate is influenced by its distinctive structural features and electronic properties. In biochemical contexts, this compound may interact with specific molecular targets through both covalent and non-covalent mechanisms. The bromine atom can participate in nucleophilic substitution reactions with biological nucleophiles such as thiols in protein cysteine residues, potentially leading to covalent modification of biomolecules. The fluorine atoms can engage in hydrogen bonding and dipole-dipole interactions with polar amino acid residues in proteins, contributing to binding affinity and specificity. The ester group represents a potential site for enzymatic hydrolysis by esterases, which could generate the corresponding carboxylic acid with altered biological properties. These various reaction mechanisms contribute to the compound's potential utility in studying enzyme function, protein-ligand interactions, and metabolic pathways.

Interactions with Biological Systems

While specific information about the biological interactions of Methyl 2-bromo-3,4-difluorobenzoate is limited in the available literature, its structural characteristics suggest several potential modes of interaction with biological systems. The compound's moderate lipophilicity (XLogP3-AA of 2.7) indicates that it could potentially cross cell membranes, allowing for intracellular activities . The presence of halogen substituents may influence the compound's metabolic stability, potentially protecting it from rapid oxidative metabolism by cytochrome P450 enzymes. The difluoroaromatic motif can engage in specific interactions with protein binding pockets through fluorine-mediated hydrogen bonding and orthogonal multipolar interactions. The electrophilic nature of the carbon bearing the bromine atom makes it a potential target for nucleophilic residues in proteins, which could lead to either specific inhibition or off-target effects. These potential interactions highlight the importance of careful characterization when using this compound in biological research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume